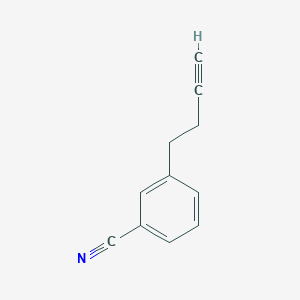![molecular formula C12H17NO B3097629 1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine CAS No. 1314702-45-8](/img/structure/B3097629.png)
1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine
Übersicht
Beschreibung
The compound “1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine” is an organic compound consisting of a cyclopropane ring with an amine group at one position and a phenyl group substituted with a propan-2-yloxy group at another position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known to have significant ring strain. The presence of the amine group could potentially allow for hydrogen bonding interactions, while the phenyl ring and the propan-2-yloxy group would contribute to the overall hydrophobicity of the molecule .Chemical Reactions Analysis
In terms of reactivity, the compound could potentially undergo reactions at the amine group (such as acylation or alkylation), or at the phenyl ring (such as electrophilic aromatic substitution), depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (amine) and nonpolar (phenyl and propan-2-yloxy) groups could give the compound a range of solubility properties. The cyclopropane ring could also influence the compound’s conformation and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Cyclopropyl amines, such as "1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine," are often synthesized through reactions involving enamines and trimethylsilyl enol ethers with reagents like CH2I2 and Et3Al. These methods offer high yields and demonstrate the advantages of using aluminum carbenoids over traditional cyclopropanation reagents, which is crucial for the preparation of such cyclopropyl amines (Kadikova et al., 2015).
Application in Medicinal Chemistry
- The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is a significant reaction for the synthesis of compounds with medicinal properties. This method has been applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, showcasing the compound's relevance in the development of pharmaceuticals (Lifchits & Charette, 2008).
Advances in Organic Synthesis
- The development of novel methodologies for the cyclopropylation of phenols and azaheterocycles highlights the importance of cyclopropyl amine derivatives in organic synthesis. These compounds are challenging to prepare using existing methods, and new strategies like the Chan-Lam cyclopropylation reaction address these issues by providing a simple route to synthesize cyclopropyl aryl ethers and cyclopropyl amine derivatives with diverse functional groups (Derosa et al., 2018).
Structural and Biological Studies
- The synthesis and crystal structure analysis of molecules containing cyclopropyl amine units contribute to understanding their molecular geometry and potential interactions in biological systems. For instance, studies on compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which exhibit significant inhibitory activity against cancer cell lines, provide insights into how cyclopropyl amines can be utilized in drug design and discovery (Lu et al., 2021).
Functional Materials
- Cyclopropyl amines are also explored in the modification of materials, such as the radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels with various amines. These modifications enhance the thermal stability and biological activity of the materials, suggesting applications in medical and biotechnological fields (Aly & El-Mohdy, 2015).
Zukünftige Richtungen
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve a range of experimental techniques, from synthetic organic chemistry to biochemistry and pharmacology .
Eigenschaften
IUPAC Name |
1-(4-propan-2-yloxyphenyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)14-11-5-3-10(4-6-11)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRDWVIDSNSKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



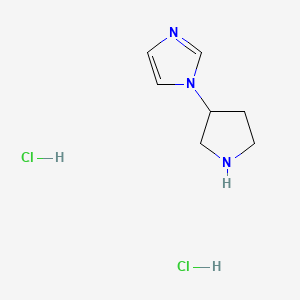
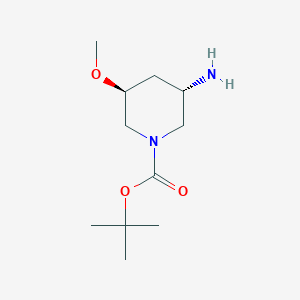
![2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B3097571.png)

![{2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid](/img/structure/B3097606.png)
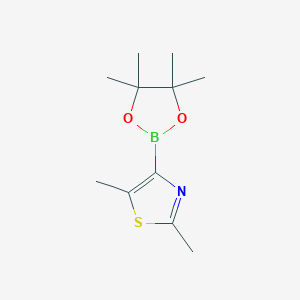

![Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B3097620.png)
![2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3097627.png)
![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B3097633.png)
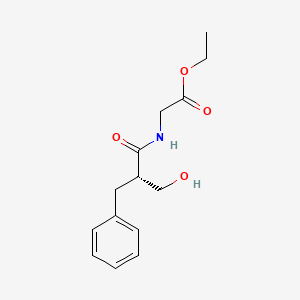
![2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile](/img/structure/B3097637.png)
